![molecular formula C11H5ClF3N3O3 B14332504 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine CAS No. 102126-91-0](/img/structure/B14332504.png)
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and phenoxy groups. The presence of the trifluoromethyl and nitro groups makes it a valuable compound in various chemical and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Coupling Reaction: The coupling of the nitro-trifluoromethyl aromatic compound with a pyrimidine derivative.
A common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation reactions followed by coupling reactions using palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitro groups can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 5-Chloro-2,4,6-trifluoropyrimidine
Uniqueness
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
102126-91-0 |
|---|---|
Molekularformel |
C11H5ClF3N3O3 |
Molekulargewicht |
319.62 g/mol |
IUPAC-Name |
5-chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H5ClF3N3O3/c12-6-4-16-10(17-5-6)21-9-2-1-7(18(19)20)3-8(9)11(13,14)15/h1-5H |
InChI-Schlüssel |
WSISSBNCZJORHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NC=C(C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



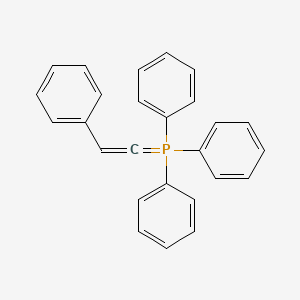

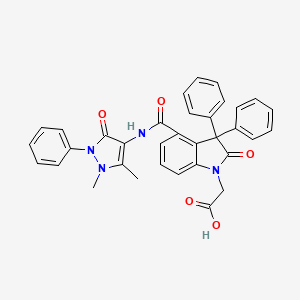
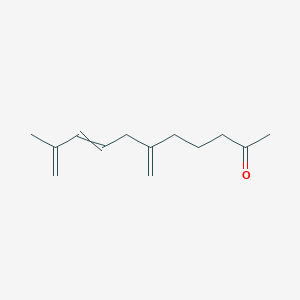

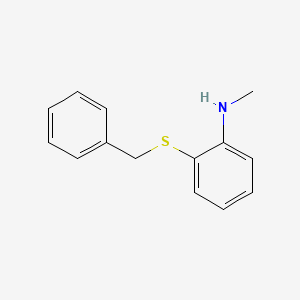
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)


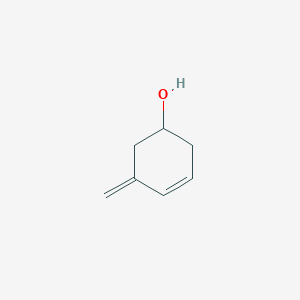
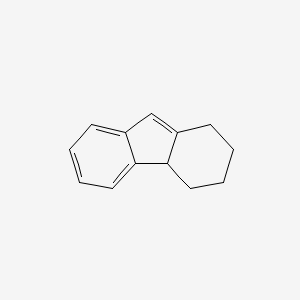
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
